molecular formula C13H11ClN2O4 B7553976 N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(1,2-oxazol-3-yl)acetamide

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(1,2-oxazol-3-yl)acetamide

Cat. No. B7553976
M. Wt: 294.69 g/mol
InChI Key: KSRLVULUSSUYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(1,2-oxazol-3-yl)acetamide, also known as AG-1024, is a synthetic compound that has been used in scientific research for its potential therapeutic applications.

Mechanism of Action

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(1,2-oxazol-3-yl)acetamide inhibits the IGF-1 receptor by binding to the ATP-binding site of the receptor, preventing its activation by IGF-1. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(1,2-oxazol-3-yl)acetamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(1,2-oxazol-3-yl)acetamide has been shown to inhibit the growth and survival of neuronal cells in vitro, suggesting potential applications in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(1,2-oxazol-3-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the IGF-1 receptor, as well as its ability to penetrate the blood-brain barrier. However, N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(1,2-oxazol-3-yl)acetamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

For N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(1,2-oxazol-3-yl)acetamide research include the development of more potent and selective inhibitors and the investigation of its potential neuroprotective effects.

Synthesis Methods

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(1,2-oxazol-3-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 6-chloro-2,3-dihydro-1,4-benzodioxin-7-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-amino-2-oxazolidinone to produce N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(1,2-oxazol-3-yl)acetamide.

Scientific Research Applications

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(1,2-oxazol-3-yl)acetamide has been studied extensively for its potential therapeutic applications in cancer and diabetes research. It has been shown to inhibit the insulin-like growth factor-1 (IGF-1) receptor, which is overexpressed in many types of cancer cells. N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(1,2-oxazol-3-yl)acetamide has also been shown to improve insulin sensitivity in animal models of type 2 diabetes.

properties

IUPAC Name

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c14-9-6-11-12(19-4-3-18-11)7-10(9)15-13(17)5-8-1-2-20-16-8/h1-2,6-7H,3-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRLVULUSSUYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Cl)NC(=O)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-(1,2-oxazol-3-yl)acetamide

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